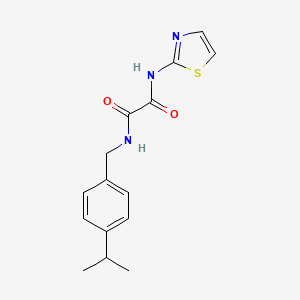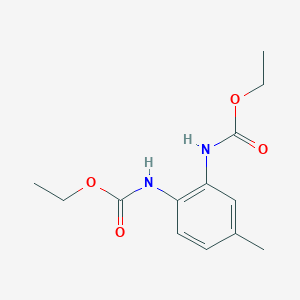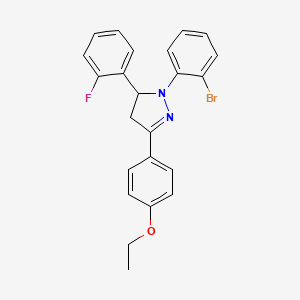![molecular formula C16H17N3OS B5177122 1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}indoline](/img/structure/B5177122.png)
1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}indoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}indoline is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of 1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}indoline is not fully understood. However, it is believed to exert its effects through the modulation of enzyme activity and protein-protein interactions. It has been shown to inhibit the activity of certain enzymes, including tyrosine kinases and topoisomerases, which are involved in cancer cell growth and proliferation. It has also been shown to modulate protein-protein interactions, which play a crucial role in various biological processes.
Biochemical and Physiological Effects:
1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}indoline has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit cancer cell growth and induce apoptosis. It has also been shown to modulate the activity of certain enzymes and proteins, which play a crucial role in various biological processes. In vivo studies have demonstrated its potential as a drug candidate for the treatment of various diseases, including cancer and inflammation.
実験室実験の利点と制限
One of the major advantages of 1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}indoline is its potential as a drug candidate for the treatment of various diseases. It has also been shown to have various biochemical and physiological effects, which make it a promising compound for further research. However, one of the limitations of 1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}indoline is its low yield of synthesis, which makes it difficult to obtain large quantities for further research.
将来の方向性
There are several future directions for the research of 1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}indoline. One of the areas of research is the identification of its molecular targets and the elucidation of its mechanism of action. This will help in the development of more potent and selective analogs of the compound. Another area of research is the evaluation of its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Furthermore, the development of more efficient synthesis methods for the compound will enable large-scale production for further research.
合成法
The synthesis of 1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}indoline involves the reaction of 4,6-dimethyl-2-pyrimidinethiol with indoline-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds via acylation of the thiol group followed by cyclization to form the indoline ring. The yield of the synthesis method is reported to be around 60-70%.
科学的研究の応用
1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}indoline has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In biochemistry, it has been studied for its ability to modulate enzyme activity and protein-protein interactions. In pharmacology, it has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
特性
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-11-9-12(2)18-16(17-11)21-10-15(20)19-8-7-13-5-3-4-6-14(13)19/h3-6,9H,7-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQFTZQAJRHNHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)N2CCC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49732316 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(4-acetylphenyl)-2-ethyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5177053.png)
![N-[2-(5-methyl-2-thienyl)ethyl]-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide](/img/structure/B5177061.png)
![5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5177063.png)

![N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-2-thiophenesulfonamide](/img/structure/B5177070.png)
![methyl 2-methyl-5-oxo-6-[2-(trifluoromethyl)phenyl]-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B5177078.png)
![methyl 4-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B5177083.png)
![4-bromo-N-[2-(4-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B5177087.png)

![1-{2-[2-(2-iodo-4-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B5177113.png)


![3-[1-(3-phenylbutyl)-2-piperidinyl]pyridine](/img/structure/B5177135.png)